molecular formula C17H14ClNO4S2 B11265473 Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265473
M. Wt: 395.9 g/mol
InChI Key: ROWDXZSOYYKLJS-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains a sulfamoyl group, a carboxylate ester, and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using a sulfonyl chloride derivative, such as 2-chloro-4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the benzothiophene with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated methylphenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the benzothiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14ClNO4S2

Molecular Weight

395.9 g/mol

IUPAC Name

methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14ClNO4S2/c1-10-7-8-13(12(18)9-10)19-25(21,22)16-11-5-3-4-6-14(11)24-15(16)17(20)23-2/h3-9,19H,1-2H3

InChI Key

ROWDXZSOYYKLJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl

Origin of Product

United States

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